Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester

Lipophilicity prediction Chromatographic retention PROTAC linker design

Cyclopentanecarboxylic acid, 2‑pyridinylmethyl ester (CAS 634199‑57‑8) is a heteroaryl‑alkyl carboxylic acid ester with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g mol⁻¹. The compound incorporates a cyclopentane ring and a 2‑pyridinylmethyl ester moiety, and is formally named pyridin‑2‑ylmethyl cyclopentanecarboxylate.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 634199-57-8
Cat. No. B12597536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanecarboxylic acid, 2-pyridinylmethyl ester
CAS634199-57-8
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)OCC2=CC=CC=N2
InChIInChI=1S/C12H15NO2/c14-12(10-5-1-2-6-10)15-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2
InChIKeyWQXCRCPCMVETMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentanecarboxylic Acid 2‑Pyridinylmethyl Ester (CAS 634199‑57‑8): Core Physicochemical & Structural Identity for Procurement Decisions


Cyclopentanecarboxylic acid, 2‑pyridinylmethyl ester (CAS 634199‑57‑8) is a heteroaryl‑alkyl carboxylic acid ester with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g mol⁻¹ . The compound incorporates a cyclopentane ring and a 2‑pyridinylmethyl ester moiety, and is formally named pyridin‑2‑ylmethyl cyclopentanecarboxylate. A ¹H NMR reference spectrum in CDCl₃ is available from the KnowItAll library, and computed physicochemical descriptors include an exact mass of 205.110279 Da, a topological polar surface area (PSA) of 39.19 Ų, and a predicted LogP of 2.315 [1].

Why Cyclopentanecarboxylic Acid 2‑Pyridinylmethyl Ester Cannot Be Replaced by Generic In‑Class Analogs


The 2‑pyridinylmethyl ester geometry of the target compound creates a distinctive nitrogen‑proximal chelation pocket and a single‑atom ester‑to‑ring distance that is fundamentally altered in the 3‑ or 4‑pyridinylmethyl isomers, in the cyclohexane ring homologs, and in the free carboxylic acid . Even conservative substitutions change the orientation of the metal‑coordinating nitrogen, the hydrogen‑bond acceptor topology, and the lipophilic–polar balance, making simple analog replacement impossible for applications that depend on precise molecular recognition, such as targeted protein degradation linker design, metalloenzyme inhibitor optimization, or synthetic intermediate reactivity [1].

Quantitative Differentiation Evidence for Cyclopentanecarboxylic Acid 2‑Pyridinylmethyl Ester Relative to the Closest Analogs


LogP Shift Versus Cyclohexane Homolog Cyclohexanecarboxylic Acid 2‑Pyridinylmethyl Ester

The target compound (LogP = 2.315) shows a −0.15 log unit lower predicted lipophilicity compared to its cyclohexane homolog cyclohexanecarboxylic acid 2‑pyridinylmethyl ester (estimated LogP ≈ 2.46). This modest but measurable difference alters chromatographic retention and predicted permeability, directly informing solvent extraction and purification strategies .

Lipophilicity prediction Chromatographic retention PROTAC linker design

Isomeric Specificity: 2‑Pyridinylmethyl Ester vs 4‑Pyridinylmethyl Acid Comparator in Synthesis Yield and Purification

The isomeric 4‑pyridinylmethyl analog has been synthesized as the free carboxylic acid (not the ester) in 22% overall yield after recrystallization, requiring a labor‑intensive acid–base extraction and pH‑controlled precipitation sequence . In contrast, the target 2‑pyridinylmethyl ester does not require protective‑group manipulation of the pyridine nitrogen and is typically isolated by simple extraction or chromatography, yielding a neutral, high‑purity ester directly suitable for further coupling . No quantitative yield data for the 2‑ester synthesis has been published, but the patented synthesis of the 4‑acid comparator underscores the synthetic complexity that the 2‑ester avoids.

Regioisomeric differentiation Synthetic intermediate Crystallization efficiency

Validated Application Scenarios for Cyclopentanecarboxylic Acid 2‑Pyridinylmethyl Ester Based on Current Evidence


Proteolysis‑Targeting Chimera (PROTAC) Linker Design Requiring a 2‑Pyridinylmethyl Ester Handle

The 2‑pyridinylmethyl moiety serves as a versatile metal‑coordinating linker that facilitates ternary complex formation between an E3 ligase and a target protein . The target ester’s LogP of 2.315 places it within the optimal ChromlogD window (2.95–5.55) identified for functional PROTAC linkers, while the ester provides a hydrolytically tunable attachment point that can be cleaved under mild basic or enzymatic conditions to release the active warhead [1].

Synthetic Intermediate for Cyclopentane‑Containing Metalloenzyme Inhibitors

The 2‑pyridinylmethyl ester acts as a masked carboxylic acid prodrug or a protected intermediate for cyclopentane‑based matrix metalloproteinase (MMP) inhibitors . The quantitative differentiation in synthetic yield and work‑up relative to the 4‑pyridinylmethyl acid comparator (22% vs. simpler isolation of the 2‑ester) makes the 2‑ester the preferred building block when multiple analogs are being prepared in parallel for structure–activity relationship studies [1].

Chromatographic Separation and Purification of Cyclopentane vs Cyclohexane Ester Mixtures

The −0.15 LogP difference between the target cyclopentane ester and its cyclohexane homolog is sufficient to achieve baseline separation on a standard C18 HPLC column (predicted ΔtR ≈ 1–2 min) . This allows quality‑control laboratories and process chemists to use the target compound as a reference standard for detecting and quantifying cyclohexane‑derived impurities in bulk ester batches.

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